Superior Hydrolytic Stability of the Fluorosulfonyl Group vs. Chlorosulfonyl
Methyl 3-(fluorosulfonyl)propanoate contains the –SO₂F group, which exhibits significantly higher resistance to hydrolysis than the –SO₂Cl group in methyl 3-(chlorosulfonyl)propanoate. A systematic study of over 200 heteroaromatic sulfonyl halides established that sulfonyl fluorides are 'more stable but less reactive' towards hydrolysis compared to chlorides, with chlorides prone to SO₂ extrusion and rapid decomposition . Aliphatic sulfonyl chlorides are known to react readily with ambient moisture, limiting their shelf life and requiring stringent anhydrous handling, whereas aliphatic sulfonyl fluorides maintain integrity under standard benchtop conditions for extended periods [1].
| Evidence Dimension | Resistance to hydrolysis |
|---|---|
| Target Compound Data | –SO₂F group: high stability; no significant degradation under ambient conditions |
| Comparator Or Baseline | –SO₂Cl group: low stability; prone to rapid hydrolysis and SO₂ extrusion |
| Quantified Difference | Not directly quantified for this specific compound; based on established class behavior |
| Conditions | Ambient temperature and humidity; trace water exposure |
Why This Matters
The superior hydrolytic stability of methyl 3-(fluorosulfonyl)propanoate ensures longer shelf life, easier handling without anhydrous precautions, and higher reproducibility in multi-step syntheses, reducing procurement risks and waste.
- [1] Narayanan, A.; Jones, L. H. Sulfonyl fluorides as privileged warheads in chemical biology. Chem. Soc. Rev. 2015, 44, 1709-1728. View Source
